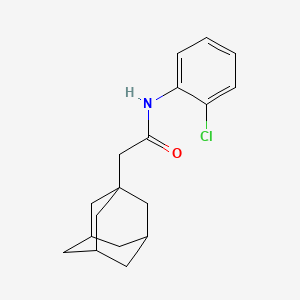![molecular formula C21H15F3N2O3S B2664096 2-[2-[2-[[3-(Trifluoromethyl)phenoxy]methyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione CAS No. 860785-69-9](/img/structure/B2664096.png)
2-[2-[2-[[3-(Trifluoromethyl)phenoxy]methyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[2-[[3-(Trifluoromethyl)phenoxy]methyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione is a complex organic compound characterized by the presence of multiple functional groups including phenyl, thiazole, and isoindole rings. The trifluoromethyl group enhances its chemical stability and modifies its biological activity, making this compound a subject of scientific and industrial interest.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the 3-(Trifluoromethyl)phenoxy acetic acid derivative.
Reagents: 3-(Trifluoromethyl)phenol, Chloroacetic acid, Sodium hydroxide.
Reaction conditions: Reflux in aqueous ethanol.
Step 2: Thiazole ring formation via cyclization.
Reagents: Thiourea, α-Haloketone.
Reaction conditions: Heated under nitrogen atmosphere.
Step 3: Formation of the isoindole-1,3-dione ring.
Reagents: Phthalic anhydride, Ammonium acetate.
Reaction conditions: Heated under reflux.
Industrial Production Methods
Large-scale synthesis might involve continuous flow reactions to improve yield and reduce production time.
Catalysts such as palladium or nickel might be used to streamline synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Likely targets the thiazole ring due to sulfur oxidation state versatility.
Reduction: Trifluoromethyl group is relatively inert to reduction.
Substitution: Occurs predominantly on the phenoxy and thiazole groups.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, Oxone.
Reduction Reagents: Lithium aluminum hydride, Palladium on carbon.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Utilized in the preparation of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic cycles.
Biology
Drug Design: Investigated for potential use as a pharmacophore due to its trifluoromethyl group enhancing metabolic stability.
Medicine
Antimicrobial Activity: Shows promise in inhibiting bacterial and fungal growth.
Anti-inflammatory Properties: Being explored for its efficacy in reducing inflammation.
Industry
Agricultural Chemicals: Potential use as a pesticide due to its biological activity.
Material Science: Incorporation into polymers for improved thermal stability.
Mecanismo De Acción
Molecular Targets: Interacts with enzymes and proteins due to its complex structure.
Pathways Involved: May inhibit specific biological pathways by binding to active sites or altering protein conformation.
Comparación Con Compuestos Similares
Similar Compounds: Compounds with isoindole-1,3-dione or thiazole rings.
Uniqueness: The trifluoromethyl group is relatively rare and imparts unique properties.
List of Similar Compounds: Thiazolidinediones, Isoindolinone derivatives.
This compound is fascinating for its broad range of potential applications across different fields. What do you find most intriguing about it?
Propiedades
IUPAC Name |
2-[2-[2-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O3S/c22-21(23,24)13-4-3-5-15(10-13)29-11-18-25-14(12-30-18)8-9-26-19(27)16-6-1-2-7-17(16)20(26)28/h1-7,10,12H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDFUBOMALKBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)COC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
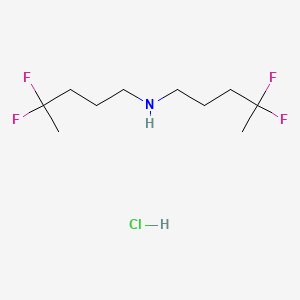
![3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROPYRAZIN-2-ONE](/img/structure/B2664014.png)
![[(2-Bromo-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2664016.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2664020.png)
![1-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2664021.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2664022.png)
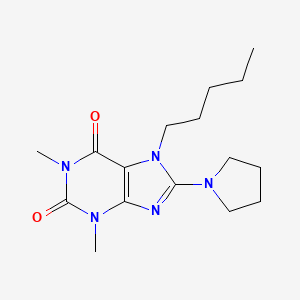
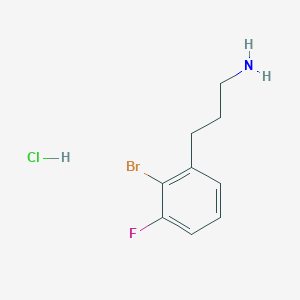
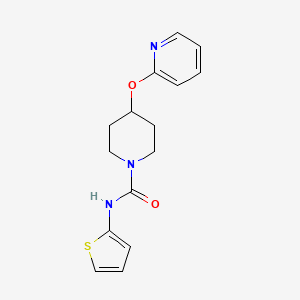
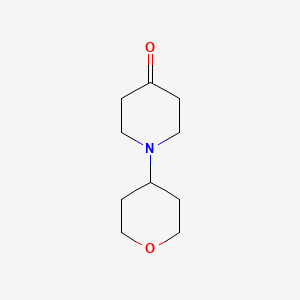
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2664031.png)

